Ethyl 1-(2,4-dimethylphenyl)-4-hydroxypyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(2,4-dimethylphenyl)-4-hydroxypyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl ester group, a hydroxyl group, and a 2,4-dimethylphenyl group. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,4-dimethylphenyl)-4-hydroxypyrazole-3-carboxylate typically involves the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent, with the addition of a catalytic amount of acid or base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,4-dimethylphenyl)-4-hydroxypyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Ethyl 1-(2,4-dimethylphenyl)-4-hydroxypyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,4-dimethylphenyl)-4-hydroxypyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the ester moiety can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Ethyl 1-(2,4-dimethylphenyl)-4-hydroxypyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
- Ethyl 1-phenyl-4-hydroxypyrazole-3-carboxylate
- Ethyl 1-(4-methylphenyl)-4-hydroxypyrazole-3-carboxylate
- Ethyl 1-(2,4-dichlorophenyl)-4-hydroxypyrazole-3-carboxylate
Uniqueness
The presence of the 2,4-dimethylphenyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
IUPAC Name |
ethyl 1-(2,4-dimethylphenyl)-4-hydroxypyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(18)13-12(17)8-16(15-13)11-6-5-9(2)7-10(11)3/h5-8,17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTFRVIAJBDXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1O)C2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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